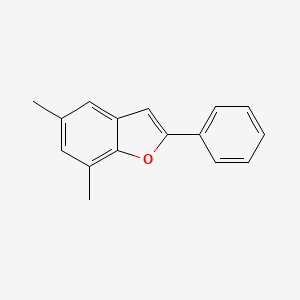

5,7-Dimethyl-2-phenyl-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

59483-17-9 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

5,7-dimethyl-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C16H14O/c1-11-8-12(2)16-14(9-11)10-15(17-16)13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI Key |

GXAAFCGTVSTKPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(O2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,7 Dimethyl 2 Phenyl 1 Benzofuran and Its Analogues

Foundational Synthetic Approaches to Benzofuran (B130515) Nucleus Construction

Elaboration of the Perkin Benzofuran Synthesis and Contemporary Variants

The Perkin rearrangement, first reported by William Henry Perkin in 1870, represents a classical method for synthesizing benzofurans. wikipedia.org The reaction typically involves the ring contraction of a 2-halocoumarin in the presence of a base, such as sodium hydroxide, to yield a benzofuran-2-carboxylic acid. wikipedia.orgnih.gov The mechanism is initiated by the base-catalyzed opening of the lactone ring to form a phenolate (B1203915) and a carboxylate. wikipedia.org

Modern variations of the Perkin rearrangement have been developed to improve efficiency and yield. For instance, microwave-assisted Perkin rearrangement reactions have been shown to significantly reduce reaction times from hours to minutes while providing very high yields of benzofuran-2-carboxylic acids from 3-bromocoumarins. nih.gov This expedited protocol offers an efficient pathway for the synthesis of key benzofuran intermediates. nih.gov

Methodologies Rooted in the McMurry Reaction for Benzofuran Formation

The McMurry reaction, a reductive coupling of two carbonyl groups to form an alkene using a low-valent titanium species, has been adapted for the synthesis of benzofurans. jocpr.comwikipedia.org In this context, ketoesters derived from the acylation of o-hydroxyacetophenones undergo intramolecular cyclization in the presence of a low-valent titanium reagent, typically generated from titanium(III) chloride and a reducing agent like zinc powder. amazonaws.comajol.info This method avoids the need for a separate pre-reduction of the titanium species, as the cyclization occurs concurrently with the formation of the active catalyst. jocpr.comajol.info

The versatility of the McMurry reaction lies in its ability to tolerate various functional groups on the aromatic ring of the starting ketoester, leading to a range of substituted benzofurans in good yields. ajol.inforesearchgate.net The reaction proceeds through the formation of an enol ether intermediate, which is part of the resulting heterocyclic ring system. ajol.info

Base-Catalyzed Condensation Pathways for Benzofuran Derivatization

Base-catalyzed condensation reactions provide a versatile route to functionalized benzofurans. A notable example is the Rap-Stoermer reaction, which involves the condensation of α-haloketones with substituted salicylaldehydes. nih.gov The use of a base, such as triethylamine, facilitates a Dieckmann-like aldol (B89426) condensation, often under neat conditions, to produce benzofuran derivatives in high yields. nih.gov

Another approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, which generates chloromethide benzofurans. These intermediates can then rearrange under mild acidic conditions to form benzofuran carbaldehydes. mdpi.com

Oxidative Cyclization Employing Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools for metal-free oxidative cyclization reactions, offering an environmentally benign alternative to some transition-metal-catalyzed methods. organic-chemistry.org In the synthesis of 2-arylbenzofurans, o-hydroxystilbenes can be effectively cyclized using stoichiometric amounts of a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) in a polar aprotic solvent such as acetonitrile (B52724). organic-chemistry.org This method generally provides good to excellent yields of the desired benzofuran products. organic-chemistry.orgorganic-chemistry.org

Catalytic versions of this reaction have also been developed, employing a catalytic amount of a hypervalent iodine(III) species in the presence of a terminal oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgthieme-connect.com The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, followed by intramolecular cyclization. organic-chemistry.org The presence of electron-donating groups on the aromatic rings of the starting materials tends to enhance the reaction yields. organic-chemistry.orgthieme-connect.com

Transition-Metal-Catalyzed Strategies for Efficient Benzofuran Synthesis

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis has become a cornerstone in the synthesis of complex organic molecules, including benzofurans. These methods offer high efficiency and functional group tolerance.

Intramolecular Cyclization: Palladium(II)-mediated oxidative cyclization of precursors with carbonyl functionalities is a prominent strategy. For instance, O-aryl cyclic vinylogous esters can undergo dehydrogenative intramolecular arylation at the vinylic carbon, a process that relies on C-H functionalization to construct the benzofuran framework. nih.gov Similarly, palladium-catalyzed tandem cyclization and silylation of 1,6-enynes with disilanes provides a route to silyl (B83357) benzofurans under mild conditions. rsc.org

Cross-Coupling Reactions: The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides, is a widely used method. researchgate.net In a one-pot synthesis, 2-iodophenols can be reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst, leading to the formation of 2-substituted benzofurans through subsequent intramolecular cyclization. researchgate.netacs.org

The Suzuki cross-coupling reaction, which couples aryl halides with organoboronic acids, is another powerful tool for constructing biaryl-containing benzofurans. mdpi.comsemanticscholar.org For example, 2-(4-bromophenyl)benzofuran (B12281498) can be coupled with various arylboronic acids in the presence of a palladium catalyst to produce a range of novel benzofuran derivatives containing a biaryl moiety. mdpi.comsemanticscholar.org

Table 1: Comparison of Synthetic Methodologies for Benzofuran Synthesis

| Methodology | Key Reagents | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Perkin Rearrangement | 2-Halocoumarin, Base (e.g., NaOH) | Classical method, high yields with microwave assistance | Requires coumarin (B35378) precursor | wikipedia.orgnih.gov |

| McMurry Reaction | Ketoester, Low-valent Titanium (e.g., TiCl₃/Zn) | Tolerates various functional groups, one-pot procedure | Use of stoichiometric titanium reagents | jocpr.comajol.info |

| Base-Catalyzed Condensation | α-Haloketone, Salicylaldehyde (B1680747), Base (e.g., Et₃N) | High yields, versatile for derivatization | May require specific starting materials | nih.gov |

| Hypervalent Iodine Oxidation | o-Hydroxystilbene, PhI(OAc)₂, (catalytic with m-CPBA) | Metal-free, environmentally friendly, good yields | Stoichiometric or catalytic use of iodine reagents | organic-chemistry.orgorganic-chemistry.orgthieme-connect.com |

| Palladium-Catalyzed Cyclization | O-Aryl vinylogous esters, Pd catalyst | High efficiency, C-H functionalization | May require specific precursors | nih.gov |

| Palladium-Catalyzed Cross-Coupling | 2-Iodophenol, Terminal alkyne/Arylboronic acid, Pd catalyst, (Cu co-catalyst for Sonogashira) | High functional group tolerance, one-pot procedures | Use of metal catalysts | researchgate.netmdpi.comsemanticscholar.org |

Sonogashira Coupling-Intramolecular Cyclization Protocols

The Sonogashira coupling reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of benzofurans. acs.orgorganic-chemistry.org This methodology typically involves the reaction of an o-halophenol with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The initial Sonogashira coupling forms a 2-alkynylphenol intermediate, which then undergoes an intramolecular cyclization to yield the benzofuran ring. nih.govnih.govacs.org

One-pot procedures that combine the Sonogashira coupling and cyclization steps are particularly attractive as they avoid the isolation of the often-unstable 2-alkynylphenol intermediate. nih.govacs.org These tandem or domino reactions have been successfully employed for the synthesis of a wide array of 2-substituted and 2,3-disubstituted benzofurans. nih.govnih.gov For instance, the reaction of 2-iodophenols with terminal acetylenes and aryl iodides in a one-pot fashion under Sonogashira conditions can produce highly substituted benzofurans in good to excellent yields. nih.gov The use of microwave irradiation can further enhance these protocols by reducing reaction times and minimizing side product formation. nih.gov

The Sonogashira coupling/cyclization strategy has proven effective for the synthesis of various benzofuran derivatives, including those with substitutions on both the benzene (B151609) and furan (B31954) rings. acs.org The reaction conditions are generally mild and tolerate a variety of functional groups. acs.org

Table 1: Examples of Benzofuran Synthesis via Sonogashira Coupling-Intramolecular Cyclization

| Starting Materials | Catalyst System | Product | Yield (%) | Reference |

| 2-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, NEt₃ | 2-Phenylbenzofuran (B156813) | 69 | rsc.org |

| 2-Iodophenol, Phenylacetylene | Pd(OAc)₂-NCB, Cs₂CO₃ | 2-Phenylbenzofuran | 88 | koreascience.kr |

| 2-Iodophenol, Phenylacetylene, Iodobenzene | Pd(OAc)₂, CuI, Piperidine | 2,3-Diphenylbenzofuran | Good | nih.gov |

| 2-Hydroxybenzene diazonium salt, Phenylacetylene | Not specified | 2-Phenylbenzofuran | Satisfactory | citycollegekolkata.org |

| 2-Iodobenzyl alcohol, Phenylacetylene | Pd(II)-PEPPSI complex, K₃PO₄ | 2-Phenyl-1,3-dihydroisobenzofuran | Moderate to Good | rsc.org |

Palladium Acetate-Mediated Transformations

Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a versatile and widely used catalyst in benzofuran synthesis. acs.orgresearchgate.netelsevier.es It can be employed in various transformations, including Sonogashira coupling/cyclization reactions and oxidative cyclizations. In Sonogashira-type reactions, Pd(OAc)₂ is often used in combination with a phosphine (B1218219) ligand and a copper(I) co-catalyst. researchgate.netelsevier.es For instance, the coupling of 2-hydroxyaryl halides with terminal alkynes in the presence of Pd(OAc)₂, a suitable phosphine, and CuI affords benzofurans in good yields. elsevier.esscielo.org.mx

Modifications to the standard Sonogashira conditions using Pd(OAc)₂ have been developed to overcome challenges such as the unreactivity of electron-rich haloaryl compounds. researchgate.net The choice of ligand can be crucial; for example, using P(Bu-t)₃-HBF₄ as a ligand with Pd(OAc)₂ has been shown to facilitate the synthesis of moracin natural products. researchgate.net

Palladium acetate also catalyzes the oxidative cyclization of various precursors to form benzofurans. For example, it can be used to promote the ring formation reaction between imidazo[1,2-a]pyridines and coumarins to yield benzofuran derivatives. acs.org Furthermore, Pd(OAc)₂ has been utilized in the synthesis of benzoyl-substituted benzofurans by reacting aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. acs.org

Table 2: Palladium Acetate in Benzofuran Synthesis

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Sonogashira Coupling/Cyclization | 2-Hydroxyaryl halides, Terminal alkynes | Pd(OAc)₂, PPh₃, CuI | 2-Substituted benzofurans | elsevier.es |

| Sonogashira Coupling/Cyclization | Electron-rich halophenols | Pd(OAc)₂, P(Bu-t)₃-HBF₄ | Moracin analogues | researchgate.net |

| Oxidative Cyclization | Imidazo[1,2-a]pyridines, Coumarins | Pd(OAc)₂, Cu(OTf)₂·H₂O | Benzofuran derivatives | acs.org |

| Aryl Boronic Acid Coupling | Aryl boronic acids, 2-(2-Formylphenoxy)acetonitriles | Pd(OAc)₂, bpy | Benzoyl-substituted benzofurans | acs.org |

| Oxidative Cyclization | 2-Allylphenols | Pd(OAc)₂, Cu(OAc)₂ | 2-Methylbenzofuran | sci-hub.se |

Ligand-Free Palladium Catalysis in Benzofuran Synthesis

The development of ligand-free palladium-catalyzed reactions is a significant advancement in sustainable chemistry, as it simplifies the reaction setup and reduces costs associated with expensive and often air-sensitive phosphine ligands. Several ligand-free palladium systems have been successfully applied to the synthesis of benzofurans. acs.org

One approach involves the use of palladium-tetrakis(triphenylphosphine) [Pd(PPh₃)₄] as the catalyst in the absence of additional ligands for the synthesis of benzofuran derivatives from 2-(phenylethynyl)phenol (B13115910) and N-(2-iodophenyl)-N-methylmethacrylamides. acs.org Another strategy utilizes palladium nanoparticles (PdNPs) as a recyclable, ligand-free catalyst for the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.orgthieme-connect.com These reactions can often be performed under ambient conditions, and the catalyst can be recovered and reused multiple times without a significant loss of activity. organic-chemistry.orgthieme-connect.comresearchgate.net

Heterogeneous palladium catalysts, such as palladium supported on nano-sized carbon balls (Pd-NCB), have also been developed for the ligand- and copper-free synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes. koreascience.kr This method offers the advantage of easy catalyst separation and recyclability. koreascience.kr

Oxidative Cyclization Pathways Facilitated by Palladium

Palladium-catalyzed oxidative cyclization represents another important route to benzofurans. These reactions typically involve the formation of a C-O bond through an intramolecular process, with a palladium catalyst facilitating the oxidation. A classic example is the Wacker-type cyclization of o-allylphenols to form 2-methylbenzofurans. sci-hub.seresearchgate.net This reaction can be carried out under mild conditions using a catalytic amount of palladium(II) chloride or palladium(II) acetate with a suitable reoxidant, such as copper(II) acetate or benzoquinone. sci-hub.seresearchgate.nettsijournals.comcaltech.edu

More recent developments have expanded the scope of palladium-catalyzed oxidative cyclizations. For instance, the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters using a palladium catalyst provides access to functionalized hydrodibenzofuran derivatives. nih.govacs.orgnih.govnycu.edu.tw Kinetic studies of these reactions suggest that the C(aryl)-H bond cleavage may be the rate-determining step. nih.govacs.orgnih.gov This methodology has been shown to be compatible with a range of functional groups on the aryl ring. nih.gov

Copper-Catalyzed Methodologies for Benzofuran Ring Construction

While palladium is the dominant metal in benzofuran synthesis, copper catalysis also plays a crucial role, either as a co-catalyst in palladium-mediated reactions or as the primary catalyst in its own right.

Copper Iodide as a Co-Catalyst in Benzofuran Synthesis

Copper(I) iodide (CuI) is an indispensable co-catalyst in the Sonogashira coupling reaction for the synthesis of benzofurans. nih.govacs.orgelsevier.es Its primary role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle. In many instances, the Sonogashira reaction for benzofuran synthesis does not proceed or gives very low yields in the absence of CuI. nih.govacs.org

The combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and CuI is a classic system for the one-pot synthesis of 2-substituted benzofurans from o-halophenols and terminal alkynes. nih.govresearchgate.net This catalytic system has been widely used and has demonstrated broad substrate scope. nih.govresearchgate.net Similarly, Pd(OAc)₂ is often paired with CuI to effect the same transformation. elsevier.esscielo.org.mx

Copper-Promoted Intramolecular Cyclization Reactions

Copper catalysts can also directly promote the intramolecular cyclization to form the benzofuran ring, often through Ullmann-type C-O coupling reactions. researchgate.netacs.orgrsc.org These reactions typically involve the intramolecular coupling of an aryl halide with a hydroxyl group. For example, a copper-catalyzed decarboxylative intramolecular C-O coupling of 3-arylcoumarins can produce 2-arylbenzofurans. researchgate.net

In some cases, copper can be used as the sole catalyst for the synthesis of benzofurans from o-hydroxy aldehydes, amines, and terminal alkynes in a one-pot reaction. acs.org Copper(I) bromide (CuBr) has been used as a ligand-free catalyst for the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes to afford benzofurans. mdpi.com Furthermore, copper-catalyzed intramolecular dehydrogenative C-O coupling reactions have been developed for the construction of more complex fused benzofuran systems. rsc.org

Nickel-Catalyzed Approaches to Benzofuran Derivatives

The use of nickel in catalysis has expanded the toolkit for synthesizing benzofuran heterocycles, providing cost-effective and efficient alternatives to more expensive metals. acs.orgnih.gov Nickel catalysts have been successfully employed in various transformations, including intramolecular additions, ring-opening reactions, and boron insertions, to build and modify the benzofuran framework.

Ni(OTf)₂-Catalyzed Benzofuran Formation

A notable and efficient methodology for the synthesis of benzofuran derivatives utilizes Nickel(II) triflate (Ni(OTf)₂) as a catalyst. acs.org In a method reported in 2021, the combination of Ni(OTf)₂ with 1,10-phenanthroline (B135089) as a ligand in acetonitrile solvent proved highly effective for the intramolecular nucleophilic addition of aryl halides to aryl ketones. acs.orgnih.govthieme-connect.com This reaction proceeds in the presence of zinc powder, which acts as a reductant. nih.govthieme-connect.com

The proposed mechanism begins with the reduction of the nickel(II) salt, coordinated to the 1,10-phenanthroline ligand, to a Ni(0) species by the zinc powder. nih.govthieme-connect.com This is followed by the oxidative addition of the aryl halide substrate to the Ni(0) complex, forming a Ni(II) species. thieme-connect.com An intramolecular nucleophilic addition then occurs, creating a cyclic intermediate. thieme-connect.com Subsequent transmetalation with a zinc halide and dehydration steps lead to the final benzofuran product and regeneration of the nickel catalyst. nih.govthieme-connect.com This method tolerates a variety of functional groups and produces the target molecules in yields ranging from 23% to 89%. nih.gov

The versatility of this catalytic system is demonstrated by its application to a range of substituted substrates, as detailed in the table below.

Table 1: Synthesis of Benzofuran Derivatives via Ni(OTf)₂ Catalysis Reaction Conditions: Substrate (0.2 mmol), Ni(OTf)₂ (10 mol%), 1,10-Phenanthroline (10 mol%), Zn powder (2 equiv) in MeCN (2 mL) under N₂ at 110 °C for 24 h. Data sourced from thieme-connect.com.

| Entry | Starting Material (Substrate) | Product | Yield (%) |

| 1 | 2-(2-Iodophenoxy)-1-phenylethanone | 2-Phenyl-1-benzofuran | 71 |

| 2 | 2-(2-Iodophenoxy)-1-(p-tolyl)ethan-1-one | 2-(p-Tolyl)-1-benzofuran | 78 |

| 3 | 1-(4-Methoxyphenyl)-2-(2-iodophenoxy)ethan-1-one | 2-(4-Methoxyphenyl)-1-benzofuran | 81 |

| 4 | 1-(4-Chlorophenyl)-2-(2-iodophenoxy)ethan-1-one | 2-(4-Chlorophenyl)-1-benzofuran | 65 |

| 5 | 2-(5-Methyl-2-iodophenoxy)-1-phenylethan-1-one | 5-Methyl-2-phenyl-1-benzofuran | 75 |

| 6 | 2-(4,5-Dimethyl-2-iodophenoxy)-1-phenylethan-1-one | 5,6-Dimethyl-2-phenyl-1-benzofuran | 68 |

Reductive Electrophilic Ring-Opening Reactions of Benzofurans

Beyond synthesis, nickel catalysis is also pivotal in the transformation of the benzofuran ring itself. A significant development is the reductive electrophilic ring-opening of benzofurans. chinesechemsoc.orgchinesechemsoc.org This strategy involves the cleavage of the inert endocyclic carbon-oxygen bond, a challenging transformation due to the high bond energy and aromatic stabilization of the heterocycle. chinesechemsoc.org

Under reductive nickel catalysis, benzofurans react with alkyl halides as electrophilic partners, leading to a dearomatization and skeletal rearrangement of the benzofuran core. chinesechemsoc.org This process efficiently yields (E)-o-alkenylphenols with high stereoselectivity. chinesechemsoc.org A key advantage of this method is that it avoids the need for pre-generated organometallic reagents, such as Grignard or organolithium compounds, which often have limited substrate scope and functional group compatibility. chinesechemsoc.org The reaction conditions are mild, allowing for the tolerance of sensitive functional groups like esters, cyano, and boronate esters. chinesechemsoc.org

Nickel-Catalyzed Boron Insertion into the C-O Bond of Benzofuran

A novel application of nickel catalysis is the insertion of a boron atom into the C2–O bond of the benzofuran ring. nih.govacs.org This reaction transforms the benzofuran scaffold into a different heterocyclic system known as an oxaborin. nih.govthieme-connect.com The process is typically carried out by treating the benzofuran substrate with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a nickel catalyst, an N-heterocyclic carbene (NHC) ligand, and a base such as cesium carbonate (Cs₂CO₃). nih.govacs.org

The reaction demonstrates a broad substrate scope and proceeds without affecting potentially reactive functional groups like fluoro, methoxy (B1213986), and ester moieties. nih.govacs.org The resulting oxaborins are valuable synthetic building blocks that can undergo further transformations. nih.gov For instance, they can be converted into cis-stilbenes or used to synthesize fluorescent π-expanded molecules. nih.govthieme-connect.com DFT studies on the mechanism suggest that the base activates the diboron (B99234) reagent, facilitating the catalytic cycle. chemrxiv.org

Application of Gold and Rhodium Catalysis in Benzofuran Synthesis

Gold and rhodium catalysts have emerged as powerful tools in organic synthesis, and their application to the construction of benzofurans has led to significant innovations. acs.org

Gold-Catalyzed Synthesis: In 2022, a novel approach using gold catalysis was described for the formation of the benzofuran nucleus. acs.org This method involves the reaction of alkynyl esters with quinols, promoted by a JohnPhosAuCl/AgNTf₂ catalyst system, to give benzofuran derivatives in moderate to good yields. acs.org Another gold-catalyzed strategy is the cycloisomerization of o-alkynyl phenols in the presence of alcohols, using Ph₃PAuCl as the catalyst and Selectfluor as an oxidant, to produce benzofuran-3(2H)-ones. rsc.org

Rhodium-Catalyzed Synthesis: Rhodium catalysts have also been successfully employed. In 2022, a rhodium-mediated transfer of a vinylene group from vinyl carbonate to a meta-salicylic acid derivative was reported to produce C4-substituted benzofurans with yields ranging from 30–80%. acs.orgnih.gov Another rhodium-catalyzed relay process involves the arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids to generate diverse benzofuran skeletons. acs.orgnih.gov This reaction shows high yields, particularly with substrates bearing electron-donating substituents. nih.gov

Table 2: Gold and Rhodium-Catalyzed Benzofuran Synthesis A summary of representative catalytic systems. Data sourced from acs.orgnih.govrsc.org.

| Catalyst Type | Catalyst/Reagents | Reactants | Product Type | Yields |

| Gold | JohnPhosAuCl / AgNTf₂ | Alkynyl esters + Quinols | Benzofurans | Moderate to Good |

| Gold | Ph₃PAuCl / Selectfluor | o-Alkynyl phenols + Alcohols | Benzofuran-3(2H)-ones | 22–76% |

| Rhodium | Cyclopentadienyl-based Rh complex | Vinyl carbonate + meta-Salicylic acid derivatives | C4-Substituted Benzofurans | 30–80% |

| Rhodium | Relay Rh-mediated catalysis | Propargyl alcohols + Aryl boronic acids | Benzofurans | High |

Ruthenium-Catalyzed C- and O-Allyl Isomerization and Ring-Closing Metathesis

A sophisticated strategy for synthesizing substituted benzofurans employs ruthenium catalysis to perform a sequence of isomerization and ring-closing metathesis (RCM). organic-chemistry.orgorganic-chemistry.org This method starts with readily prepared 1-allyl-2-allyloxybenzenes. organic-chemistry.org

The core of this process is a ruthenium-mediated isomerization of both the C-allyl and O-allyl groups into C-vinylic and O-vinylic functionalities, respectively. organic-chemistry.org This transformation is significant as it effectively handles the isomerization of a mixed C- and O-allyl system. organic-chemistry.org Following the isomerization, an intramolecular ring-closing metathesis (RCM) reaction occurs, which forges the furan ring and yields the final benzofuran product. organic-chemistry.orgorganic-chemistry.org This synthetic route is highly versatile, tolerating a range of substituents, including electron-withdrawing groups like nitro and aldehyde, which are valuable for subsequent chemical modifications. organic-chemistry.org The yields for the final benzofuran products are often high, with some examples reaching 100%. organic-chemistry.org

Iron(III) Chloride Mediated Condensation Reactions

Iron(III) chloride (FeCl₃), an inexpensive and abundant Lewis acid, serves as an effective mediator for several types of condensation reactions that lead to benzofuran derivatives. acs.orgnih.gov

One such method, reported in 2021, is an FeCl₃-catalyzed ring-closing reaction. It involves the reaction of a trifluoromethylselenolating reagent with substituted alkynyl benzenes, which furnishes substituted benzofurans through a proposed Lewis-acid-promoted intramolecular cyclization. acs.orgnih.gov

Another distinct approach is the FeCl₃-mediated condensation of ortho-diones, such as phenanthrene-9,10-dione, with cyclic ketones like cyclohexanone. rsc.orgresearchgate.net This reaction proceeds through a cascade mechanism that is believed to involve several steps facilitated by the Lewis acidity of FeCl₃: an initial aldol condensation, followed by cyclization, rearrangement, dehydration, and a final dehydrogenative aromatization to yield the benzofuran-annulated product. researchgate.net Additionally, iron complexes like [FeCl₃-DMEDA] have been shown to catalyze domino reactions between halo-phenols and alkynes, proceeding through cross-coupling and cycloisomerization to form the benzofuran ring. iosrjournals.org

Scandium-Triflate-Catalyzed Cycloaddition Reactions

Lewis acids are crucial catalysts in organic synthesis, as they can accelerate reactions by lowering the activation energy. acs.org Among these, Scandium triflate (Sc(OTf)₃) has gained prominence as a mild, water-tolerant, and reusable Lewis acid catalyst for various organic transformations, including the formation of carbon-heteroatom bonds. researchgate.net

Recent research has demonstrated the utility of scandium triflate in the synthesis of the benzofuran core. A novel and facile synthetic route employing scandium triflate involves the [4+1] cycloaddition of isocyanides with ortho-quinone methides. nih.gov The ortho-quinone methides can be generated in situ from corresponding o-hydroxybenzhydryl alcohols. This methodology, conducted in toluene, provides a high-yielding and efficient pathway to substituted 2-aminobenzofurans under relatively eco-friendly conditions. nih.gov The reaction sequence is proposed to proceed through nucleophilic addition, cyclization, and isomerization steps. nih.gov

In a specific application, Lin et al. reported the synthesis of amino-substituted benzofurans via a scandium-triflate-catalyzed [4+1] cycloaddition between isocyanides and ortho-quinone methides, highlighting the efficiency of this approach. nih.gov While this particular study focused on 2-aminobenzofuran derivatives, the underlying strategy of using scandium triflate to catalyze cycloaddition for the formation of the benzofuran ring system is a significant advancement.

| Reactants | Catalyst | Solvent | Product Type | Key Features | Reference |

| o-Hydroxybenzhydryl alcohol, Isocyanide | Scandium triflate | Toluene | Substituted 2-aminobenzofurans | High efficiency, Mild conditions, In situ generation of reactant | nih.gov |

Green Chemistry Principles Applied to Benzofuran Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzofurans, a privileged scaffold in medicinal chemistry, has been a key area for the application of these principles.

Solvent-Free Synthetic Protocols for Benzofuran Derivatives

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of benzofuran derivatives.

One such protocol involves the reaction of o-iodophenol and a terminal alkyne in the presence of potassium fluoride (B91410) doped on alumina, with palladium, cuprous iodide, and triphenyl phosphate (B84403), to yield 2,3-disubstituted benzofurans. researchgate.net Another approach utilizes microwave assistance for the solvent-free synthesis of benzofuran derivatives based on 2,2-dimethylchroman-4-one. acs.org These methods often lead to shorter reaction times, simpler workup procedures, and improved atom economy. researchgate.netacs.org

Utilization of Deep Eutectic Solvents (DES) in Catalytic Benzofuran Synthesis

Deep Eutectic Solvents (DES) have emerged as highly promising green alternatives to traditional volatile organic solvents. sorbonne-universite.fr These solvents are typically formed from a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific ratio, have a melting point significantly lower than the individual components. sorbonne-universite.frrsc.org Choline (B1196258) chloride (ChCl) is a common HBA used in DES formulations. rsc.orgnih.govlookchem.com

Abtahi and Tavakol reported a green, one-pot synthesis of 3-aminobenzofuran derivatives by reacting o-hydroxy aldehydes, amines, and various alkynes using copper iodide (CuI) as a catalyst in a choline chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. researchgate.net This method produced a range of benzofuran derivatives in good to excellent yields (70–91%). researchgate.net It was noted that substrates with electron-donating groups on the salicylaldehyde precursor resulted in higher yields. researchgate.net The DES is believed to stabilize polar intermediates, facilitating the transformation. researchgate.net In some cases, the DES can also act as a catalyst in addition to being the solvent medium. rsc.org

| Reactants | Catalyst | DES System | Temperature | Time | Yield | Reference |

| o-Hydroxy aldehydes, Amines, Alkynes | CuI | Choline chloride-ethylene glycol | 80°C | 7 h | 70-91% | researchgate.netnih.gov |

Electrochemical Methods for Environmentally Benign Benzofuran Synthesis

Electrosynthesis offers a powerful green alternative to conventional synthetic methods by replacing chemical oxidants or reductants with electricity. These reactions are often performed under mild conditions, at room temperature, and without the need for toxic reagents or metal catalysts.

One electrochemical approach involves the oxidation of catechols in the presence of a nucleophile. The anodically generated o-benzoquinone undergoes a Michael addition reaction with a suitable nucleophile, followed by cyclization to form the benzofuran ring. For instance, the electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of cyanoacetate (B8463686) derivatives in a phosphate buffer/ethanol mixture yields new benzofuran derivatives cleanly and in good yields. This method is catalyst-free and proceeds via an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism.

Another strategy utilizes a flow electrochemistry module for the synthesis of C-3 halogenated benzofurans from 2-alkynylanisoles and potassium halides. acs.org This transition-metal- and oxidant-free method uses carbon and platinum plates as the anode and cathode, respectively, with the potassium halide serving as both the halogen source and the electrolyte. acs.org More recently, an operationally simple, redox-neutral radical carbo-cyclization has been reported, converting alkenyl-tethered arenediazonium salts into functionalized benzofurans. nih.gov

| Method | Starting Materials | Conditions | Key Features | Reference |

| Anodic Oxidation | Catechols, 1,3-Dicarbonyl compounds | Aqueous solution, Carbon electrodes | High yields, High purity, Undivided cell | |

| ECEC Mechanism | N,N,N',N'-Tetramethyl-benzene-1,4-diamine, Cyanoacetates | Phosphate buffer/EtOH, Carbon electrodes | Catalyst-free, One-pot, Fast | |

| Flow Electrochemistry | 2-Alkynylanisoles, Potassium halide | Constant current, Flow system | Green, Practical, Transition-metal-free | acs.org |

| Radical-Polar Crossover | Alkenyl-tethered arenediazonium salts | Soft Lewis bases | Redox-neutral, Mild conditions, Cost-effective | nih.gov |

Supported Catalysts in Green Benzofuran Synthesis (e.g., Amberlyst-15®, Pd-NCB)

The use of heterogeneous, supported catalysts is a cornerstone of green chemistry, as it allows for easy separation of the catalyst from the reaction mixture, enabling recycling and reuse, which minimizes waste and cost.

Amberlyst-15®: This strongly acidic ion-exchange resin has proven to be an effective and reusable catalyst for benzofuran synthesis. A green protocol for the synthesis of 3-benzoyl-5-hydroxy benzofuran and naphtho[1,2-b]furan (B1202928) derivatives uses Amberlyst-15® in PEG-400 at room temperature, achieving high yields (>90-95%) and selectivity with short reaction times. In another application, Amberlyst-15 facilitates the cyclodehydration of α-phenoxyacetophenones to produce 3-phenylbenzofurans without the need for chromatographic purification. The catalyst can be easily recovered and reused without significant loss of activity.

Palladium on Nano-sized Carbon Balls (Pd-NCB): Heterogeneous palladium catalysts are widely used for cross-coupling reactions. A recyclable catalyst consisting of palladium supported on nano-sized carbon balls (Pd-NCB) has been developed for the one-step synthesis of 2-substituted benzofurans. This method involves the coupling of o-iodophenol with various terminal alkynes under ligand- and copper-free conditions. The Pd-NCB catalyst demonstrates high activity and can be reused more than five times without a significant drop in performance, providing a simple and convenient route to a diverse range of 2-substituted benzofurans under mild conditions.

| Catalyst | Reaction Type | Key Advantages | Product Type | Reference |

| Amberlyst-15® | Cyclodehydration | Reusable, Mild conditions, High yields, No chromatography | 3-Phenylbenzofurans | |

| Amberlyst-15® in PEG-400 | Condensation/Cyclization | Reusable, Room temperature, High selectivity | 3-Benzoyl-5-hydroxy benzofurans | |

| Pd-NCB | Sonogashira Coupling/Cyclization | Reusable (>5 times), Ligand-free, Copper-free | 2-Substituted benzofurans |

Catalyst-Free Synthetic Pathways for Benzofuran Heterocycles

Developing synthetic routes that completely avoid the use of a catalyst represents a significant step towards ideal green synthesis, as it eliminates costs, potential product contamination, and waste associated with the catalyst.

Several catalyst-free methods for benzofuran synthesis have been reported. One such method involves the reaction between nitroepoxides and salicylaldehydes using K₂CO₃ in DMF at 110 °C to produce various benzofuran derivatives in moderate to high yields. Another example is the one-pot reaction of an equimolar mixture of an aniline (B41778) (e.g., 4-methoxyaniline), phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol, which affords complex thiazol-2-imine-substituted benzofurans without any catalyst.

Furthermore, electrochemical methods can often be performed without a catalyst, relying solely on an electric potential to drive the reaction. A catalyst-free protocol for synthesizing CF₃-containing benzofuran derivatives from aromatic aldehydes and ketones has also been presented. These catalyst-free approaches simplify reaction procedures and purification, aligning perfectly with the goals of sustainable chemistry.

Mechanistic Investigations into Benzofuran Ring Formation and Transformations

Understanding the reaction mechanisms is paramount for the development of efficient and selective synthetic routes to substituted benzofurans. This section explores the proposed pathways for the formation of the benzofuran ring and its subsequent chemical transformations.

Proposed Reaction Mechanisms (e.g., Iminium Ion Formation, Oxidative Addition)

The construction of the benzofuran scaffold can be achieved through various catalytic strategies, with the underlying mechanisms often dictating the reaction's efficiency and regioselectivity. Two prominent mechanistic pathways, iminium ion formation and oxidative addition, have been extensively studied.

Iminium Ion Formation:

In certain synthetic approaches, particularly those starting from salicylaldehydes, the formation of an iminium ion intermediate is a key step. acs.orgnih.govmdpi.com For instance, in a copper-catalyzed synthesis, the reaction between a salicylaldehyde derivative and a secondary amine can generate an iminium ion. This electrophilic species is then susceptible to nucleophilic attack. acs.orgnih.gov In one proposed pathway, a copper acetylide, formed in situ, attacks the iminium ion. The resulting intermediate then undergoes intramolecular cyclization and isomerization to yield the benzofuran derivative. acs.orgnih.gov The use of electron-donating groups on the salicylaldehyde precursor has been observed to result in higher yields of the target benzofuran. acs.orgnih.gov

A plausible reaction mechanism involves the following steps:

Condensation of a substituted salicylaldehyde with a secondary amine to form an iminium ion.

Nucleophilic attack by a copper acetylide on the iminium ion.

Intramolecular cyclization of the resulting intermediate.

Isomerization to afford the final benzofuran product.

This strategy has been successfully employed in one-pot syntheses to produce amino-substituted benzofuran skeletons in high yields. acs.orgnih.gov

Oxidative Addition:

Transition metal-catalyzed reactions, particularly those employing palladium or nickel, often proceed via an oxidative addition mechanism. acs.orgnih.gov In palladium-catalyzed syntheses, the reaction pathway can be influenced by the reaction conditions, such as the nature of the oxidant and the acidity of the medium. nih.gov

For example, the oxidative cross-coupling of benzofuran with benzene can be controlled to favor the formation of either 2-phenylbenzofuran or 3-phenylbenzofuran (B8811988) by tuning the reaction parameters. nih.gov Kinetic studies suggest that reactions oxidized by heteropoly acids may operate through a Pd(II)/Pd(IV) mechanism, while those using oxidants like silver acetate or copper(II) acetate likely follow a Pd(II)/Pd(0) pathway. nih.gov

A typical palladium-catalyzed oxidative cyclization might involve:

Oxidative addition of a palladium(0) catalyst to an aryl halide or triflate.

Coordination of the alkyne or other coupling partner to the palladium(II) complex.

Migratory insertion or carbopalladation.

Intramolecular C-H activation or cyclization.

Reductive elimination to regenerate the palladium(0) catalyst and release the benzofuran product.

Nickel-catalyzed reactions also utilize oxidative addition. For instance, the synthesis of benzofuran derivatives can involve the oxidative addition of a nickel(0) species to an aryl halide, followed by nucleophilic addition, transmetalation, and subsequent reductive elimination. acs.org

| Catalyst System | Proposed Mechanism | Key Intermediates | Reference |

| Copper Bromide / Secondary Amine | Iminium Ion Formation | Iminium Ion, Copper Acetylide Adduct | acs.orgnih.gov |

| Palladium Acetate / Heteropoly Acid | Pd(II)/Pd(IV) Catalytic Cycle | Palladacycle, Pd(IV) species | nih.gov |

| Nickel(OTf)₂ / 1,10-Phenanthroline | Oxidative Addition | Nickel-phenanthroline complex, Nickelacycle | acs.org |

Detailed Studies on Ring-Opening and Ring-Expanding Transformations of Benzofurans

The benzofuran ring, while aromatic, can undergo fascinating ring-opening and ring-expanding transformations, providing access to diverse molecular skeletons. These reactions often involve the cleavage of the endocyclic C2-O bond, a process that can be promoted by transition metal catalysts or strong reducing agents. kyoto-u.ac.jp

Ring-Opening Transformations:

The cleavage of the C2-O bond in benzofurans can be achieved through several mechanistic pathways, including oxidative addition, addition followed by β-elimination, 1,2-metalate migration, and reduction with alkali metals. kyoto-u.ac.jp

Nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides has been developed to produce (E)-o-alkenylphenols with high stereoselectivity. chinesechemsoc.org This method is notable for its ability to cleave the inert endocyclic carbon-oxygen bond and tolerate a wide range of functional groups. chinesechemsoc.org

Iron-catalyzed reactions have also been employed for the selective editing of the benzofuran skeleton. chinesechemsoc.org Depending on the reaction conditions, specifically the choice of alkali-metal alkoxide, benzofurans can undergo either ring-expanding borylation or ring-opening silylation. chinesechemsoc.org Computational studies suggest that the alkali-metal alkoxide enhances the Lewis acidity of the iron and boron/silicon centers by coordinating to both the metal and the benzofuran oxygen, thereby activating the C-O bond. chinesechemsoc.org

| Catalytic System | Transformation | Product Type | Key Features | Reference |

| Nickel / Alkyl Halide | Reductive Ring-Opening | (E)-o-alkenylphenols | High E-selectivity, functional group tolerance | chinesechemsoc.org |

| Iron / Lithium Alkoxide / Boron Source | Ring-Expanding Borylation | Cyclic Boronic Acids | Selective boron insertion | chinesechemsoc.org |

| Iron / Sodium Alkoxide / Silicon Source | Ring-Opening Silylation | Ring-Opening Silylalkenes | Selective silicon transfer | chinesechemsoc.org |

| Manganese / Organolithium Reagent | Arylative/Alkylative Ring-Opening | Dianionic Intermediates | Trappable with various electrophiles | acs.org |

Ring-Expanding Transformations:

Manganese-catalyzed reactions have been developed to convert benzofurans into a variety of six-membered oxaheterocycles in a one-pot process. acs.org This "aromatic metamorphosis" involves the manganese-catalyzed arylative or alkylative ring-opening of the benzofuran to form a dianionic intermediate, which is then trapped by multivalent heteroatom electrophiles containing silicon, boron, phosphorus, germanium, or titanium. acs.org

These ring-opening and ring-expanding methodologies highlight the versatility of the benzofuran core as a building block in synthetic chemistry, allowing for the generation of novel and complex molecular architectures. kyoto-u.ac.jp

Computational Chemistry and Theoretical Studies of 5,7 Dimethyl 2 Phenyl 1 Benzofuran

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of benzofuran (B130515) derivatives. rsc.orgrsc.org

Geometric Optimization and Conformational Analysis of Benzofuran Derivatives

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometric optimization. For benzofuran derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to find the optimized geometry. rsc.orgrsc.org This process involves finding the minimum energy conformation on the potential energy surface. tandfonline.com

Conformational analysis is crucial for understanding the flexibility of the molecule and identifying its most stable conformers. By systematically rotating specific bonds and calculating the corresponding energies, a potential energy surface can be mapped out. tandfonline.com For substituted benzofurans, the orientation of the phenyl group relative to the benzofuran core is a key dihedral angle to consider. The agreement between theoretically optimized geometric parameters (bond lengths and angles) and experimental data from techniques like X-ray crystallography is often very good, validating the computational approach. rsc.orgresearchgate.net

Table 1: Example of Optimized Geometrical Parameters for a Benzofuran Derivative

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

| C-O (furan) | 1.375 | 1.372 |

| C-C (inter-ring) | 1.450 | 1.453 |

| Dihedral Angle | 25.4 | - |

| Note: This table is illustrative and based on typical values for similar structures, as specific data for 5,7-Dimethyl-2-phenyl-1-benzofuran was not available in the search results. |

Electronic Structure Analysis: HOMO-LUMO Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to understanding its reactivity and behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org

The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily polarized and therefore more reactive. scholaris.ca For many benzofuran derivatives, the HOMO is often localized on the benzofuran ring system and the phenyl substituent, while the LUMO is also distributed across these aromatic parts. rsc.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. scholaris.ca It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In benzofuran derivatives, the oxygen atom of the furan (B31954) ring typically shows a region of high electron density (negative potential), making it a likely site for electrophilic attack. The hydrogen atoms, particularly those on the methyl groups and the phenyl ring, often represent regions of lower electron density (positive potential). scholaris.ca

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. derpharmachemica.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for the approximations inherent in the computational method and the neglect of anharmonicity. tandfonline.com

The comparison between the theoretical and experimental spectra aids in the assignment of specific vibrational modes to the observed absorption bands. derpharmachemica.com For this compound, characteristic vibrations would include C-H stretching of the methyl and aromatic groups, C-C stretching within the rings, and vibrations of the benzofuran core itself. tandfonline.comderpharmachemica.com

Elucidation of Reactivity Descriptors (Global and Local)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. rsc.orgtandfonline.com These descriptors provide a more quantitative picture than the HOMO-LUMO gap alone.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is chemical potential, μ ≈ -χ) | A measure of electrophilic character. |

These descriptors are derived from the energies of the frontier molecular orbitals. rsc.orgtandfonline.com

Local reactivity descriptors, such as Fukui functions, can be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. rsc.org

Ab Initio Quantum Chemical Calculations for High-Accuracy Predictions

Ab initio methods are computational chemistry methods based on quantum chemistry that are not based on any experimental data. wikipedia.org These "first-principles" calculations aim to solve the electronic Schrödinger equation to provide highly accurate predictions of molecular properties. wikipedia.org

Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer a higher level of theory than standard DFT and can be used to obtain more accurate energies and properties. hu-berlin.denih.gov While computationally more expensive, these methods are valuable for benchmarking DFT results and for systems where electron correlation effects are particularly important. hu-berlin.de For complex molecules like substituted benzofurans, a common strategy is to use a hybrid approach where a more computationally demanding ab initio method is used to refine the results from a DFT calculation. hu-berlin.de

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

Quantum Chemical Simulations for Photophysical Property Prediction

Quantum chemical simulations are powerful tools for predicting the photophysical properties of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide deep insights into the electronic structure and spectroscopic behavior of such compounds. mdpi.comresearchgate.net By modeling the molecule at an atomic level, researchers can calculate various properties that are crucial for understanding its interaction with light and its potential applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com

The core of these simulations often involves the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic and optical properties. researchgate.net A smaller gap generally corresponds to a molecule that is more easily excitable, which can influence its color and fluorescence characteristics. For benzofuran derivatives, the HOMO is typically localized on the electron-rich benzofuran ring system, while the LUMO may be distributed across the phenyl substituent, depending on its electronic nature. acs.org

TD-DFT calculations are employed to simulate the electronic absorption and emission spectra of the molecule. acs.org These calculations can predict the maximum absorption wavelength (λmax), which corresponds to the energy required to promote an electron from the ground state to an excited state. Similarly, the fluorescence emission wavelength can be predicted, providing information about the color of light the molecule would emit upon relaxation from the excited state. mdpi.com The accuracy of these predictions is often validated by comparing them with experimental data when available. mdpi.com

Furthermore, computational models can investigate the influence of the surrounding environment on the photophysical properties. By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), simulations can predict how the polarity of the solvent affects the absorption and emission spectra, a phenomenon known as solvatochromism. researchgate.net For many organic molecules, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum. researchgate.net

The table below illustrates the type of data that can be generated from quantum chemical simulations for a benzofuran derivative, providing a comprehensive photophysical profile.

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.25 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -1.89 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap (Eg) | 4.36 eV | DFT/B3LYP/6-311G(d,p) |

| Absorption Max (λabs) | 310 nm | TD-DFT/B3LYP/6-311G(d,p) |

| Emission Max (λflu) | 395 nm | TD-DFT/B3LYP/6-311G(d,p) |

| Ground State Dipole Moment | 2.5 D | DFT/B3LYP/6-311G(d,p) |

| Excited State Dipole Moment | 4.8 D | TD-DFT/B3LYP/6-311G(d,p) |

This table is representative of typical data obtained for substituted benzofurans and is for illustrative purposes.

Computational Insights into Reaction Mechanisms and Catalysis

Computational chemistry provides invaluable insights into the reaction mechanisms and catalytic processes involved in the synthesis of this compound. By using methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying the structures of intermediates, transition states, and products. researchgate.net This allows for a detailed understanding of the reaction pathway and the factors that control its efficiency and selectivity.

The synthesis of 2-phenyl-1-benzofuran derivatives often involves transition metal catalysis, with palladium-, copper-, and iron-based catalysts being commonly employed. nih.govacs.orgchinesechemsoc.org Computational studies can elucidate the role of the catalyst in these reactions. For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations can model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net These models can help in understanding how the ligands on the metal center influence the catalytic activity and selectivity. nih.gov

For example, in the synthesis of benzofurans from o-alkynylphenols, computational studies have supported a mechanism involving the π-Lewis acid activation of the alkyne by an indium(III) catalyst, followed by the nucleophilic attack of the phenol (B47542). mdpi.com Similarly, for rhodium-catalyzed syntheses, DFT calculations have been used to investigate the reaction mechanism and the influence of the directing group on the regioselectivity of the annulation. acs.org

Computational insights are also crucial for understanding and optimizing reaction conditions. By calculating the energy barriers for different reaction pathways, it is possible to predict which products will be favored under specific conditions. rsc.org In cases of skeletal editing of benzofurans, computational studies have shown that alkali-metal alkoxides can enhance the Lewis acidity of the metal and boron centers, thereby activating the C–O bond of the benzofuran and influencing the reaction outcome. chinesechemsoc.org

The following table provides a conceptual overview of how computational chemistry can be applied to study a catalytic reaction for the synthesis of a substituted benzofuran.

| Computational Aspect | Information Gained | Relevance to Synthesis |

| Transition State Analysis | Energy barriers for reaction steps | Predicts reaction rates and identifies rate-determining steps. |

| Intermediate Stabilization | Geometries and energies of intermediates | Understands the stability of key intermediates in the catalytic cycle. |

| Ligand Effect Studies | Electronic and steric influence of ligands | Guides the selection of optimal ligands for improved catalytic performance. |

| Reaction Pathway Mapping | Visualization of the entire reaction coordinate | Elucidates the complete mechanism and potential side reactions. |

This theoretical framework allows for a rational design of new catalysts and reaction protocols for the efficient and selective synthesis of this compound and other complex heterocyclic molecules.

Applications in Advanced Materials Science Leveraging the Benzofuran Scaffold

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The inherent luminescence of many benzofuran (B130515) derivatives makes them prime candidates for use in organic light-emitting diodes (OLEDs). researchgate.net These compounds can be tailored to emit light across the visible spectrum, from blue to white, and are investigated for their roles as emitters, hosts, and charge-transporting materials within OLED device architectures. researchgate.netresearchgate.net

Benzofuran derivatives are recognized as efficient luminophores, often exhibiting high fluorescence quantum yields in both solution and the solid state. researchgate.net This strong emissivity is a key requirement for materials used in the emissive layer (EML) of an OLED. For instance, a multifunctional semiconductor, 2,7-diphenylbenzo european-mrs.commdpi.comthieno[3,2-b]benzofuran (BTBF-DPh), which integrates a benzofuran group, has been successfully used as the emissive layer in an OLED, producing a blue emission with a maximum current efficiency of 2.96 cd A⁻¹ and an external quantum efficiency (EQE) of 4.23%. researchgate.net Similarly, benzofuran-fused phosphole derivatives have been employed as the emitting material in multilayered OLEDs, demonstrating the potential of the benzofuran scaffold in creating efficient light-emitting components. researchgate.net The introduction of methyl and phenyl groups, as seen in 5,7-Dimethyl-2-phenyl-1-benzofuran, can further influence the emission color and efficiency through steric and electronic effects.

Table 1: Performance of OLEDs with Benzofuran-Based Emissive Layers

| Emissive Material | Emission Color | Max. Current Efficiency (cd A⁻¹) | Max. EQE (%) | CIE Coordinates |

|---|---|---|---|---|

| 2,7-diphenylbenzo european-mrs.commdpi.comthieno[3,2-b]benzofuran (BTBF-DPh) | Blue | 2.96 | 4.23 | (0.151, 0.069) |

| 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo bldpharm.commdpi.comindeno[1,2-f]quinoline | Blue | 4.60 | 4.32 | (0.16, 0.12) |

| Tris[2-(benzofuran-2-yl)benzo[d]thiazole-N,C²]iridium(III) [Ir(bbt)₂(acac)] | Red | 6.9 | 9.3 | Not Specified |

This table presents data for illustrative benzofuran-containing compounds to highlight the potential of the scaffold. Data sourced from references researchgate.netrsc.orgnih.gov.

In phosphorescent OLEDs (PHOLEDs), a host material is doped with a phosphorescent guest emitter. The host material must have a high triplet energy to efficiently confine the triplet excitons on the guest molecules, preventing energy back-transfer and ensuring high efficiency. Dibenzofuran, a related structure, is noted as an efficient material for PHOLEDs due to its high triplet energy. researchgate.net The benzofuran scaffold, with its tunable electronic properties, is a promising platform for designing host materials. By modifying the substituents on the 2-phenylbenzofuran (B156813) core, it is possible to raise the triplet energy level while maintaining good charge transport characteristics, a critical balance for high-performance PHOLEDs. google.com

Efficient charge transport—the movement of electrons and holes—is fundamental to the performance of OLEDs and other organic electronic devices. european-mrs.com The ability of charge carriers to flow through an organic semiconductor is highly dependent on its molecular structure, packing in the solid state, and processing conditions. european-mrs.com Benzofuran-based materials are actively studied as organic semiconductors. researchgate.netresearchgate.net Theoretical and experimental studies on molecules like 3,6-bis[5-(benzofuran-2-yl)-thiophen-2-yl]-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4-dione have been conducted to understand hole transport mechanisms. researchgate.net The planar structure of the benzofuran unit facilitates π-π stacking, which can create pathways for charge hopping between adjacent molecules. The methyl and phenyl groups in this compound would influence this packing, thereby modulating the charge carrier mobility.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are key components in flexible electronics, displays, and sensors. rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. Benzofuran-based semiconductors have been successfully incorporated into OFETs. researchgate.net For example, oligomers end-capped with benzofuran moieties have been synthesized and used as p-type semiconducting layers, with derivatives containing thiophene (B33073) or bithiophene units showing transistor activity and mobilities up to approximately 1x10⁻² cm² V⁻¹ s⁻¹. researchgate.net

Furthermore, a multifunctional semiconductor containing a benzofuran group, BTBF-DPh, has been applied in OFETs. researchgate.net The development of furan-containing semiconductors, a class that includes benzofurans, has led to materials with high carrier mobilities, making them attractive for OFET applications. researchgate.net The molecular structure of this compound, combining a planar aromatic system with solubilizing methyl groups, suggests its potential as a processable semiconductor for OFETs.

Table 2: OFET Performance of Benzofuran-Related Semiconductors

| Semiconductor Material | Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |

|---|---|---|---|

| Thiophene/Bithiophene oligomers with benzofuran end-caps | p-type | ~1 x 10⁻² | Not Specified |

| Naphtho[2,3-b:6,7-b′]dithiophene derivative | p-type | up to 1.5 | Not Specified |

This table presents data for illustrative benzofuran-related compounds to highlight the potential of the scaffold. Data sourced from references researchgate.netacs.org.

Organic Phototransistors (OPTs)

Organic phototransistors (OPTs) are devices that combine the light-sensing capabilities of a photodetector with the signal amplification of a transistor. researchgate.net They are critical for applications in imaging and optical communication. The active material in an OPT must not only transport charge efficiently but also absorb light to generate charge carriers (electron-hole pairs). researchgate.net Benzofuran-based systems, with their tunable absorption and emission properties, are candidates for use in photoresponsive materials. researchgate.net A molecule like 2,7-diphenylbenzo european-mrs.commdpi.comthieno[3,2-b]benzofuran (BTBF-DPh) has been successfully utilized in OPTs, demonstrating the applicability of the benzofuran scaffold in light-sensing electronic devices. researchgate.net The specific absorption spectrum of this compound would determine its suitability for OPTs operating at particular wavelengths.

Development of Fluorescent Probes and Chemosensors based on Benzofuran

The inherent fluorescence of many benzofuran derivatives makes them excellent platforms for the design of chemosensors. researchgate.net These sensors work by translating the event of binding to a specific analyte (like a metal ion or another molecule) into a measurable change in their fluorescence signal, such as intensity or wavelength. researchgate.net

The design of these probes often involves attaching a specific recognition unit to the fluorescent benzofuran core. For instance, a dual-labeled probe based on dimethyl lithospermate B, which contains a benzofuran moiety, was synthesized for photochemical and fluorescent evaluation. mdpi.com Similarly, other heterocyclic systems incorporating benzofuran have been developed as fluorescent probes for biological imaging. researchgate.net The development of a colorimetric chemosensor based on a modified nitrobenzofurazan for detecting heavy metal cations further highlights the utility of this structural class in sensor applications. researchgate.net The this compound structure could serve as the core fluorophore in such a sensor, where its emission properties would be modulated by interaction with a target analyte.

Biological Activity and Molecular Interaction Studies Non Clinical Focus

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies on benzofuran (B130515) derivatives have provided critical insights into how chemical structure influences biological activity. While specific studies on 5,7-Dimethyl-2-phenyl-1-benzofuran are limited, research on analogous compounds highlights the importance of substitutions on the benzofuran core and the 2-phenyl ring.

Earlier SAR studies on benzofurans identified substitutions at the C-2 position, such as ester or heterocyclic rings, as being crucial for cytotoxic activity. nih.gov The introduction of substituents on the phenyl group at the C-2 position, as well as modifications at the C-5 position of the benzofuran ring, have been shown to be closely related to the antibacterial activity of these compounds. rsc.org

Further research has demonstrated that the nature and position of substituents significantly impact biological outcomes. For instance, the addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring consistently enhances anticancer activities, likely due to the formation of halogen bonds that improve binding affinity to target molecules. nih.gov The position of this halogen is a critical determinant of its biological effect. nih.gov Similarly, for antimicrobial activity, substitutions at the C-6 and C-3 positions have been found to greatly affect antibacterial potency and strain specificity. nih.gov In one study, compounds bearing a hydroxyl group at C-6 exhibited excellent antibacterial activities. nih.gov

A QSAR study on a series of benzofuran and indole (B1671886) derivatives against histone-lysine N-methyl transferase (HKMT) led to the development of a predictive model for anticancer activity, underscoring the potential to computationally design novel inhibitors. eurjchem.com

Table 1: Summary of Key Structure-Activity Relationship (SAR) Findings for Benzofuran Derivatives

| Structural Modification | Position(s) | Associated Biological Activity | Reference(s) |

| Ester or Heterocyclic Ring Substitution | C-2 | Cytotoxicity | nih.gov |

| Phenyl Group Substituents | C-2 | Antibacterial | rsc.org |

| Hydroxyl, Halogen, Amino Group | C-5 | Antibacterial | rsc.org |

| Halogen Addition | Benzofuran Ring | Anticancer | nih.gov |

| Hydroxyl Group | C-6 | Antibacterial | nih.gov |

Molecular Docking and Molecular Recognition Studies for Target Interaction Prediction

Molecular docking simulations are pivotal in predicting how benzofuran derivatives interact with biological targets at the molecular level. These computational studies help to visualize binding modes and identify key amino acid residues involved in the interaction, thereby predicting potential biological activity.

For example, docking studies of various benzofuran derivatives have been conducted to explore their potential as inhibitors of several key enzymes. Benzofuran-fused pyrimidine/pyrazole (B372694) Schiff base derivatives were docked into the active site of a transferase (PDB ID: 4ANM), revealing hydrogen bond and π-anion interactions as crucial for binding. jrespharm.com In another study, derivatives of 5-phenyl-1-benzofuran-2-yl were docked with GlcN-6-P synthase to understand their antimicrobial mode of action. researchgate.net

Similarly, 5-acetyl-2-aryl-6-hydroxybenzo[b]furans were docked against α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), two enzymes linked to type 2 diabetes, to investigate their inhibitory potential. nih.gov These studies, along with research on arylbenzofurans from natural sources like Morus alba, have provided detailed models of interaction within the catalytic sites of these enzymes. nih.gov The potential for benzofurans to act as anticancer agents has been explored through docking against targets like thymidylate synthase and tubulin. researchgate.netmdpi.com

Table 2: Selected Molecular Docking Studies of Benzofuran Derivatives

| Benzofuran Derivative Class | Protein Target | Key Findings/Predicted Interactions | Reference(s) |

| Benzofuran-fused Schiff bases | Transferase (4ANM) | Hydrogen bonds with Asn 118, Arg 47, Ser 51, Val 116; π-anion interaction with Asp 175. | jrespharm.com |

| 5-phenyl-1-benzofuran-2-yl derivatives | GlcN-6-P synthase | Prediction of antimicrobial mode of action. | researchgate.net |

| 5-acetyl-2-aryl-6-hydroxybenzo[b]furans | α-Glucosidase, PTP1B | Investigation of inhibitory interactions in active sites. | nih.gov |

| Benzofuran-2-yl pyrazole pyrimidines | Thymidylate synthase | Prediction of antitumor activity. | researchgate.net |

| Benzo[c]furan-Chalcones | Tubulin, EGFR-Tyrosine Kinase | Investigation of potential to inhibit tubulin polymerization and kinase phosphorylation. | mdpi.com |

| Benzofuran-pyrazole derivatives | DNA Gyrase B | Prediction of antimicrobial mechanism. | preprints.org |

Elucidation of Enzyme Inhibition Mechanisms at the Molecular Basis

Experimental studies have elucidated the specific mechanisms by which benzofuran derivatives inhibit various enzymes. These investigations often reveal the type of inhibition (e.g., competitive, non-competitive, or mixed) and provide kinetic data such as IC₅₀ and Kᵢ values.

Benzofuran derivatives have been identified as inhibitors of enzymes involved in inflammation and metabolic diseases. Some have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and decrease the activity of lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov

Kinetic studies on the inhibition of α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B) by benzofuran compounds have provided detailed mechanistic insights. For instance, compounds isolated from Morus alba, including the arylbenzofuran moracin M, were found to be mixed-type inhibitors of α-glucosidase. nih.gov Other derivatives were identified as non-competitive or mixed-type inhibitors of PTP1B. nih.govnih.gov A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, while a non-competitive inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency without blocking substrate binding. nih.gov Another key target for the antimicrobial activity of benzofurans is DNA gyrase B. preprints.org

Table 3: Enzyme Inhibition by Benzofuran Derivatives

| Derivative/Compound | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ Value | Reference(s) |

| Moracin M | α-Glucosidase | Mixed-type | IC₅₀: 19.90 µM | nih.gov |

| Moracin M | PTP1B | - | IC₅₀: > 100 µM | nih.gov |

| Kuwanon G | α-Glucosidase | Mixed-type | IC₅₀: 1.44 µM | nih.gov |

| Kuwanon G | PTP1B | Mixed-type | Kᵢ: 12.41 µM | nih.gov |

| Oxyresveratrol | PTP1B | Non-competitive | Kᵢ: 2.16 µM | nih.gov |

| 5-acetyl-2-(4-fluorophenyl)benzo[b]furan | α-Glucosidase | Mixed-type | - | nih.gov |

| 5-acetyl-2-(3,5-dimethoxyphenyl)benzo[b]furan | PTP1B | Non-competitive | - | nih.gov |

Mechanistic Investigations of Antioxidant Activity

The antioxidant properties of 2-phenyl-1-benzofuran derivatives are a significant area of research, with studies focusing on the underlying chemical mechanisms of free radical scavenging. The primary mechanisms proposed are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF). rsc.orgsemanticscholar.orgmdpi.com

In the HAT mechanism , the antioxidant molecule donates a hydrogen atom to a free radical, a process governed by the O–H bond dissociation enthalpy (BDE). rsc.org Quantum computational studies suggest that for 2-phenylbenzofuran (B156813) derivatives in the gas phase, the HAT mechanism is the most probable pathway. rsc.org

The SPLET mechanism is a two-step process that is favored in polar solvents like water and methanol. rsc.org It involves the initial deprotonation of the antioxidant's hydroxyl group, followed by the transfer of an electron to the radical species. rsc.org

A third pathway, Radical Adduct Formation (RAF) , is a non-redox mechanism where the antioxidant molecule forms a stable adduct with the free radical. semanticscholar.orgmdpi.com Comparative studies of isomers like moracin C and iso-moracin C have shown that both can act as antioxidants through redox-related electron transfer (ET) and H⁺-transfer pathways as well as the non-redox RAF pathway. semanticscholar.orgmdpi.com The position of double bonds in the side chains of these molecules can influence the redox-related antioxidant potential but has little effect on the RAF potential. semanticscholar.orgmdpi.com

Mechanistic Studies on Antimicrobial Activity

The antimicrobial activity of benzofuran derivatives is attributed to their ability to interfere with essential microbial processes. While broad structure-activity relationships have been established, specific mechanistic studies point towards the inhibition of key bacterial enzymes. rsc.orgnih.gov

One of the primary proposed mechanisms is the inhibition of DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. preprints.org By inhibiting the B subunit of this enzyme (GyrB), benzofurans can disrupt these vital cellular functions, leading to bacterial cell death. This mechanism is a target for many established and novel antibacterial agents. preprints.org

Another identified target is Glucosamine-6-phosphate (GlcN-6P) synthase . researchgate.net This enzyme plays a crucial role in the biosynthesis of the bacterial cell wall by catalyzing the formation of glucosamine-6-phosphate. Inhibition of this enzyme disrupts cell wall synthesis, compromising the structural integrity of the bacterium and leading to lysis. Molecular docking studies have been used to explore the binding of benzofuran derivatives to this enzyme, suggesting it as a viable mode of antimicrobial action. researchgate.net

Molecular-Level Interactions with Biological Targets (e.g., Proteins, DNA)

The biological activity of this compound and its analogs is fundamentally driven by non-covalent interactions with their molecular targets, which are typically proteins or nucleic acids. nih.govplos.org These interactions, though weak individually, collectively determine the binding affinity and specificity of the compound.

Crystallographic studies of related compounds, such as 5-iodo-2,7-dimethyl-3-phenyl-sulfonyl-1-benzofuran, provide direct evidence of these interactions. The crystal structure of this molecule is stabilized by aromatic π-π stacking interactions between the furan (B31954) and benzene (B151609) rings of adjacent molecules, as well as between neighboring benzene rings. nih.gov The structure also reveals intermolecular and intramolecular C-H⋯O hydrogen bonds and an I⋯O halogen bond . nih.gov

Molecular docking simulations corroborate these findings and provide further detail on interactions within protein active sites. For instance, docking of benzofuran derivatives into the active site of a transferase enzyme predicted the formation of hydrogen bonds with the side chains of amino acid residues like asparagine, arginine, serine, and valine. jrespharm.com The same study also identified π-anion interactions , where the electron-rich phenyl ring interacts with a negatively charged aspartate residue. jrespharm.com These specific interactions anchor the molecule within the binding pocket, leading to the inhibition of the enzyme's function. The interaction with catalytic residues in enzymes like α-glucosidase and PTP1B is also a key determinant of their inhibitory effect. nih.govnih.gov

Advanced Analytical Methodologies for Research and Characterization of Benzofuran Compounds

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of benzofuran (B130515) derivatives in non-volatile and thermally sensitive samples. Its high resolution and versatility make it ideal for analyzing complex mixtures and verifying the purity of synthesized compounds.